2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide

GPR35 GPCR screening selectivity profiling

2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2) is a structurally unique nicotinamide-indoline derivative where the 2-ethoxy substituent on the pyridine ring confers distinct lipophilicity (clogP 2.49), hydrogen-bond acceptor capacity, and steric profile versus close analogs (e.g., 2-methylthio, 2-methoxy, or 2-unsubstituted series). These differences are not interchangeable in SAR or screening contexts. ECBD-confirmed GPR35 inactivity establishes this compound as a validated negative control for GPCR panel screening. With zero Lipinski violations, TPSA 75.76 Ų, and QED 0.70, it offers a well-characterized starting point for systematic 2-alkoxy SAR exploration. Procure only the ethoxy analog to avoid confounding biological interpretation.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1448128-40-2
Cat. No. B2917104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide
CAS1448128-40-2
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25)
InChIKeyVBBSQSWDWHJGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2): Chemical Identity and Procurement-Relevant Baseline


2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2) is a synthetic small molecule belonging to the class of nicotinamide derivatives incorporating a 2,3-dihydroindole (indoline) scaffold N-acylated with a furan-2-carbonyl group and a 2-ethoxy substituent on the pyridine ring [1]. The compound has molecular formula C21H19N3O4 (reported molecular weight 377.4 g/mol) and is commercially available as a research chemical from multiple specialty vendors. Physicochemical profiling indicates a calculated logP (clogP) of 2.49, topological polar surface area (TPSA) of 75.76 Ų, a Quantitative Estimate of Drug-likeness (QED) score of 0.70, and zero H-bond donors [2]. The compound satisfies Lipinski's Rule of Five with zero violations [2]. Available screening data against G-protein coupled receptor 35 (GPR35) in a primary antagonism assay showed the compound to be inactive [2].

Why Generic Substitution Is Not Advisable for 2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2): Scaffold and Substituent Differentiation


Compounds sharing the 1-(furan-2-carbonyl)indolin-6-yl scaffold cannot be treated as interchangeable in research or procurement contexts. The 2-position substituent on the nicotinamide pyridine ring — ethoxy in the target compound versus methylthio, methoxy, hydrogen, or other groups in close analogs [1] — alters hydrogen-bond acceptor capacity, steric bulk, lipophilicity, and metabolic liability in ways that are not predictable from the core scaffold alone. Even within the narrow sub-series of 2-alkoxy-nicotinamide indoline derivatives, the shift from methoxy to ethoxy changes the calculated logP and introduces differential conformational preferences around the pyridine-amide linkage. The single available functional screen for the target compound — a GPR35 antagonism assay in which it was found inactive [2] — cannot be assumed to represent the behavior of its 2-methylthio or 2-unsubstituted analogs. Procuring a close analog as a substitute without confirming target-specific activity data therefore risks obtaining a compound with a meaningfully different biological profile. Quantitative evidence supporting this differentiation, where available, is provided in Section 3.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2) Relative to Closest Analogs


GPR35 Antagonism: Negative Selectivity Evidence Differentiating from Active Indoline-Containing Chemotypes

In a primary GPR35 antagonism assay conducted via the European Chemical Biology Database (ECBD) screening platform, 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide was tested and found to be inactive [1]. While negative data, this result provides a meaningful selectivity filter: the compound does not engage GPR35 at screening concentrations, in contrast to certain other indoline-containing scaffolds that have demonstrated GPR35 modulatory activity. This selectivity information is valuable for researchers designing target-specific screening cascades where GPR35 counter-screening is required. No direct head-to-head comparator data are available from the same assay panel.

GPR35 GPCR screening selectivity profiling

Physicochemical Differentiation: 2-Ethoxy Substituent Versus 2-Methylthio Analog — Lipophilicity and Hydrogen-Bonding Profile

The target compound (2-ethoxy substituent, clogP 2.49, TPSA 75.76 Ų, zero H-bond donors) [1] is structurally differentiated from its closest commercially cataloged analog, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide (MW 379.4 g/mol, C20H17N3O3S). The ethoxy group (O-CH2CH3) provides a stronger hydrogen-bond acceptor (ether oxygen) compared to the methylthio group (S-CH3), while yielding a lower molecular weight (377.4 vs. 379.4) despite an additional heavy atom. The replacement of sulfur with oxygen alters both electronic distribution in the pyridine ring and the compound's solubility profile. Calculated TPSA and rotatable bond count (4 for the target compound) [1] place the 2-ethoxy analog in a different region of brain-penetrance predictive space compared to the 2-methylthio analog. However, no experimental logD, solubility, or permeability data are publicly available to quantify these differences.

physicochemical properties drug-likeness ADME prediction

Drug-Likeness Quantitative Estimate (QED): Favorable Score Relative to Indoline-Nicotinamide Chemical Space

The Quantitative Estimate of Drug-likeness (QED) for 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide is calculated at 0.70 [1], a value that places the compound within the attractive range for lead-like chemical matter. The QED metric integrates molecular weight, logP, HBA, HBD, PSA, rotatable bonds, aromatic rings, and the presence of undesirable structural alerts into a single 0–1 score, where values above ~0.67 are generally considered attractive for oral drug candidacy. The target compound's score of 0.70, coupled with zero Lipinski violations and zero H-bond donors [1], is consistent with a favorable absorption and permeability profile as predicted by these rule-based metrics. No experimental Caco-2, PAMPA, or in vivo pharmacokinetic data are available to validate these predictions for the target compound.

drug-likeness QED score lead optimization

Evidence-Backed Research and Procurement Scenarios for 2-Ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide (CAS 1448128-40-2)


Negative Control or Selectivity Counter-Screen in GPR35-Targeted Screening Cascades

The ECBD-confirmed inactivity of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide against GPR35 [1] supports its use as a negative control compound in GPR35-targeted screening campaigns. Researchers employing indoline-containing compound libraries for GPCR panel screening can utilize this compound to establish baseline non-response in GPR35 assays, particularly when the structurally related furan-carbonyl-indoline scaffold might otherwise be suspected of GPCR promiscuity.

Medicinal Chemistry Scaffold Optimization with Defined Physicochemical Starting Point

With calculated clogP of 2.49, TPSA of 75.76 Ų, zero H-bond donors, and a QED score of 0.70 [1], the compound offers a well-characterized physicochemical starting point for structure-activity relationship (SAR) exploration around the 2-alkoxy-nicotinamide indoline scaffold. The 2-ethoxy substituent provides a balance of steric bulk and hydrogen-bond acceptor character that can be systematically varied to methoxy, propoxy, or isopropoxy analogs to probe lipophilic and electronic tolerance in biological target engagement.

Comparative Profiling Against 2-Substituted Nicotinamide Indoline Analog Series

As a member of the 1-(furan-2-carbonyl)indolin-6-yl nicotinamide series, this compound enables comparative studies against its 2-methylthio and other 2-substituted analogs [1] to establish substituent-dependent differences in target binding, cellular activity, or ADME properties. Even in the absence of published target-specific activity data for the ethoxy analog, systematic comparative screening with structurally matched controls allows deconvolution of the 2-position substituent contribution to any observed biological phenotype. The sourcing distinction between the ethoxy (CAS 1448128-40-2) and methylthio analogs is critical to avoid confounding SAR interpretation.

Quote Request

Request a Quote for 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.